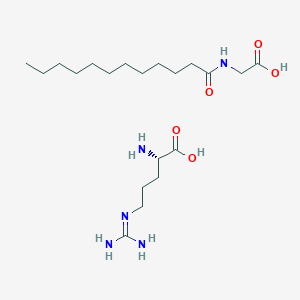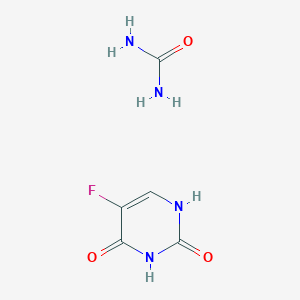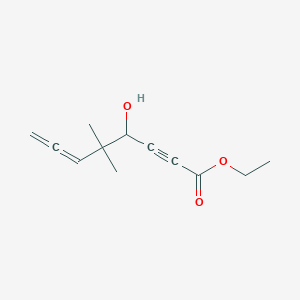![molecular formula C18H18FNO3 B14187377 (6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one CAS No. 920798-12-5](/img/structure/B14187377.png)
(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one typically involves the reaction of 3-fluoroaniline with 4-methoxybenzyl chloride under basic conditions to form an intermediate. This intermediate is then cyclized with morpholine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of 12 to 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening and automation can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium carbonate as the base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted morpholinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for therapeutic development .
Medicine
In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable compound for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. This interaction can lead to therapeutic effects, such as the inhibition of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
Uniqueness
(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is unique due to its specific structural features, such as the presence of a fluorophenyl group and a methoxyphenylmethyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
920798-12-5 |
|---|---|
Molecular Formula |
C18H18FNO3 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one |
InChI |
InChI=1S/C18H18FNO3/c1-22-16-7-5-13(6-8-16)10-20-11-17(23-12-18(20)21)14-3-2-4-15(19)9-14/h2-9,17H,10-12H2,1H3/t17-/m1/s1 |
InChI Key |
OJIOKUCYEVNNQW-QGZVFWFLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C[C@@H](OCC2=O)C3=CC(=CC=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(OCC2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1H-Indene-3,4-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14187299.png)

![4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline](/img/structure/B14187311.png)











